(-)-Dihydrocarveol

Description

Contextualization within Monoterpenoid Chemistry

Monoterpenoids are a class of organic compounds derived from two isoprene (B109036) units, typically featuring a 10-carbon skeleton. (-)-Dihydrocarveol (C₁₀H₁₈O) is classified as a p-menthane (B155814) monoterpenoid, which is a structural group characterized by a cyclohexane (B81311) ring with specific methyl and isopropenyl substituents fishersci.comthegoodscentscompany.combmrb.ionih.gov. Specifically, this compound is a dihydro derivative of carveol (B46549), meaning it results from the reduction of a double bond in the carveol structure guidetomalariapharmacology.org. Its molecular weight is approximately 154.25 g/mol , with a monoisotopic mass of 154.135765193 Da fishersci.comnih.govwikipedia.orgwikidata.org.

As an almost colorless, oily liquid, this compound is noted for its spearmint-like odor guidetomalariapharmacology.orgontosight.ai. It exhibits solubility in alcohol and most fixed oils, while being largely insoluble in water, with an estimated solubility of 426.5 mg/L at 25 °C fishersci.comnih.govuni.lu. The compound's boiling point is estimated to be between 190.00 and 191.00 °C at 760.00 mm Hg uni.lu.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | wikipedia.org |

| Molecular Weight | 154.25 g/mol | wikipedia.orgwikidata.org |

| Monoisotopic Mass | 154.135765193 Da | wikipedia.orgwikidata.org |

| Physical Description | Almost colorless, oily liquid | guidetomalariapharmacology.org |

| Odor | Spearmint-like | guidetomalariapharmacology.org |

| Boiling Point | 190.00 - 191.00 °C (est) | uni.lu |

| Water Solubility | 426.5 mg/L @ 25 °C (est) | uni.lu |

| logP (octanol/water) | 2.569 (est) / 2.7 (ALOGPS) / 2.32 (ChemAxon) | fishersci.comnih.govuni.lu |

Significance in Academic Research

This compound is a naturally occurring compound found in various plant essential oils, including those from Mentha longifolia, Mentha verticillata, Artemisia juncea, caraway, spearmint, black tea, dill herb, celery leaf and stalk, and rosemary fishersci.comnih.govguidetomalariapharmacology.orgontosight.ai. Its presence as a plant metabolite underscores its role in natural biochemical processes wikipedia.org.

A significant aspect of its academic relevance lies in its relationship to carvone (B1668592). This compound can be prepared through the reduction of carvone, followed by the separation of the resulting isomers guidetomalariapharmacology.orgontosight.ai. This chemical relationship makes it a crucial compound for studying biotransformation pathways in both microbial and plant systems. Research often focuses on the enzymatic conversions of carvone to various derivatives, including dihydrocarveol (B1210190), providing insights into the stereoselectivity and mechanisms of these biological reactions fishersci.caecostore.com.

Overview of Current Research Trajectories

Current research on this compound spans several key areas, including investigations into its biological activities, its role in biotransformation processes, and its environmental fate.

Biological Activities: Studies have explored the biological activities of this compound, revealing its potential as an anti-inflammatory agent and an acaricide. In an investigation of monoterpenes for their anti-inflammatory properties, this compound demonstrated the ability to decrease bacterial lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages. Its potency, measured by IC50 values, was comparatively lower than some other carvone derivatives but still significant.

Table 2: Comparative Anti-inflammatory Potency (IC50) of Selected Monoterpenes in Murine Macrophages

| Compound | IC50 (µM) | Source |

| (S)-(+)-Carvone | Most potent | |

| (R)-(-)-Carvone | High | |

| (+)-Dihydrocarveol | Moderate | |

| (-)-Carveol (B6331534) | Moderate | |

| This compound | Lower | |

| (S)-(-)-Pulegone | Least potent |

Furthermore, this compound has been evaluated for its acaricidal activities against house dust mites, specifically Dermatophagoides farinae and Dermatophagoides pteronyssinus. Both contact and fumigant toxicity bioassays have been conducted, indicating its efficacy in controlling these mites, albeit at higher concentrations compared to some other carvone derivatives.

Table 3: Acaricidal Activity of this compound against House Dust Mites

| Mite Species | Toxicity Type | LD50 (µg/cm²) / Fumigant (µg/cm²) | Source |

| Dermatophagoides farinae | Contact | 8.23 | |

| Dermatophagoides farinae | Fumigant | 9.79 | |

| Dermatophagoides pteronyssinus | Contact | 7.10 | |

| Dermatophagoides pteronyssinus | Fumigant | 8.14 |

Biotransformation Studies: A significant research trajectory involves the biotransformation of carvone into various derivatives, including dihydrocarveol. Microorganisms such as Rhodococcus erythropolis DCL14 have been shown to convert carveol into carvone, dihydrocarvone (B1202640), and dihydrocarveol. In this pathway, dihydrocarveol is directly oxidized to (iso-)dihydrocarvone ecostore.com. Similarly, whole-cell biocatalysis using Fusarium equiseti has demonstrated the transformation of S-(+)-carvone, yielding cis-(-)-dihydrocarvone as the dominant product, with dihydrocarveol and neo-dihydrocarveol also formed fishersci.ca. Plant-mediated biotransformations, utilizing enzymes from vegetables like potato and carrot, have also been successful in converting both (4R)-(-)-carvone and (4S)-(+)-carvone into various dihydrocarvone and dihydrocarveol isomers. These studies are crucial for understanding natural metabolic pathways and for developing biotechnological approaches for producing specific enantiomers of these compounds.

Environmental Fate: Research has also touched upon the environmental degradation of carvone and its metabolites, including dihydrocarveol. In soil, dihydrocarveol has been detected as a degradation product of carvone, albeit at very low concentrations (≤0.067 mg/kg). Its presence in soil was transient, becoming undetectable after 96 hours, suggesting it is not a persistent environmental metabolite.

Table 4: Maximum Concentration of Carvone Degradation Products in Soil

| Compound | Maximum Concentration (mg/kg) | Time to Maximum (h) | Persistence | Source |

| Dihydrocarvone | ≤2.07 | 36 | Not persistent | |

| Dihydrocarveol | ≤0.067 | 24 | Not persistent (undetectable after 96h) |

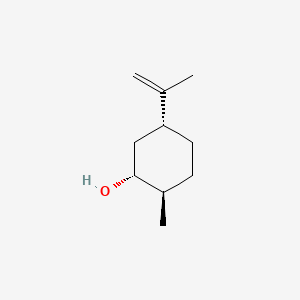

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885700 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38049-26-2, 20549-47-7 | |

| Record name | Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarveol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Isomerism

Enantiomeric and Diastereomeric Forms of Dihydrocarveol (B1210190)

Dihydrocarveol, with the molecular formula CHO, possesses multiple chiral centers, leading to a variety of stereoisomeric forms, including enantiomers and diastereomers. The presence of three chiral centers (at positions 1, 2, and 4 or 5 depending on the numbering convention) theoretically allows for up to eight stereoisomers (2^3). Research has indeed demonstrated the accessibility of all eight stereoisomeric dihydrocarveols .

The most commonly referenced enantiomeric pair includes (-)-dihydrocarveol and (+)-dihydrocarveol. Specifically, (+)-dihydrocarveol is often characterized by (1S,2S,4S)-stereochemistry and is the enantiomer of this compound thegoodscentscompany.comnih.gov. This compound itself is frequently associated with (1R,2R,5R)-5-isopropenyl-2-methylcyclohexanol or (1R,2R,4R)-dihydrocarveol configurations nih.govfishersci.ca.

Beyond the enantiomeric pairs, dihydrocarveol exists in various diastereomeric forms, often referred to by prefixes such as "n-", "iso-", "neo-", and "neoiso-". For example, this compound can be found as a mixture of isomers including n- (~75%), iso- (~6%), neo- (~3%), and neoiso- (~13%) forms thegoodscentscompany.com. These diastereomers differ in the relative configuration of their chiral centers, leading to distinct physical and chemical properties.

Chirality in Monoterpenoids and this compound

Monoterpenoids, a class of C10 isoprenoids, are naturally occurring compounds derived from two isoprene (B109036) units. Their biosynthesis typically proceeds via pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which often leads to the formation of chiral structures nih.gov. Dihydrocarveol is classified as a p-menthane (B155814) monoterpenoid, indicating its structural relationship to p-menthane, a cyclic monoterpene skeleton easychem.org.

The chirality of this compound is intrinsically linked to its precursor molecules, such as carvone (B1668592). Carvone itself exists as two enantiomers: (4R)-(-)-carvone, prevalent in spearmint oil, and (4S)-(+)-carvone, found in caraway and dill essential oils h-its.org. Biotransformation processes involving these chiral carvones can stereoselectively yield various dihydrocarveol isomers. For instance, the reduction of (-)-carvone (B1668593) has been shown to predominantly produce this compound, highlighting the stereospecificity of certain reduction methods rxnfinder.org. The enzymatic systems of various plants, such as carrots, potatoes, and apples, have been demonstrated to transform carvone enantiomers into specific dihydrocarveol and dihydrocarvone (B1202640) stereoisomers thegoodscentscompany.com.

Stereochemical Purity and Characterization in Research Methodologies

Achieving and confirming the stereochemical purity of this compound and its isomers is crucial in research, particularly for understanding their biological activities and for synthetic applications. A range of analytical techniques is employed for this purpose:

Chromatographic Methods: Chiral gas chromatography (GC) is a primary tool for separating and quantifying the different stereoisomers of dihydrocarveol and related compounds . This technique allows for the determination of enantiomeric and diastereomeric excesses. Silica (B1680970) gel column chromatography and thin-layer chromatography (TLC) are also utilized for the separation and purification of these compounds, with infrared (IR) analysis often used to confirm the identity of separated components thegoodscentscompany.com.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and stereochemical assignment. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to determine relative configurations and conformational preferences by identifying spatial proximities between atoms lipidmaps.orgfishersci.ca. Two-dimensional Exchange Spectroscopy (2D EXSY) can be used to study conformational mobility lipidmaps.org.

Optical Activity Measurements: The optical activity, typically measured as specific rotation ([α]D), is a fundamental property for characterizing chiral compounds and assessing their enantiomeric purity. For instance, this compound has a reported optical activity of [α]20/D −20±1° (neat) fishersci.cafoodb.ca.

Modified Mosher's Method: This method is a chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols like dihydrocarveol. It involves reacting the alcohol with enantiomerically pure Mosher's acid chlorides, followed by NMR analysis of the resulting diastereomeric esters .

These methodologies, often used in combination, provide comprehensive insights into the stereochemical composition and purity of dihydrocarveol samples.

Conformational Analysis of the Dihydrocarveol Skeleton

Conformational analysis of the dihydrocarveol skeleton focuses on understanding the preferred three-dimensional arrangements of its atoms and how these conformations influence its properties and reactivity. As a cyclohexanol (B46403) derivative, the cyclohexane (B81311) ring in dihydrocarveol can adopt various chair or boat conformations, with substituents occupying axial or equatorial positions.

One study describes the conformation of this compound as (e,e,e), indicating that key substituents are in equatorial positions, similar to (-)-menthol rxnfinder.org. Such equatorial preferences are generally favored due to reduced steric hindrance.

Computational methods, particularly Density Functional Theory (DFT) calculations, are frequently employed in conjunction with experimental NMR data to explore and predict the conformational landscape of complex molecules like dihydrocarveol lipidmaps.orgfishersci.ca. These calculations can help in assigning individual conformers (e.g., syn and anti) and in determining energy barriers for conformational interconversions, such as the rotation of an isopropyl group in related compounds lipidmaps.org. The interplay between experimental observations (like NOE effects in NMR) and theoretical calculations provides a robust approach to delineating the preferred conformations and dynamic behavior of the dihydrocarveol skeleton.

Compound Names and PubChem CIDs

Advanced Synthetic Methodologies for Dihydrocarveol

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic strategies leverage the high specificity and selectivity of enzymes, offering environmentally friendly and efficient routes for the synthesis of chiral compounds like (-)-dihydrocarveol. These methods often involve the transformation of readily available precursors such as carvone (B1668592) and dihydrocarvone (B1202640).

Asymmetric Reduction Strategies Utilizing Ketoreductases and Ene-Reductases

Asymmetric reduction is a cornerstone of biocatalytic synthesis for chiral alcohols. Ketoreductases (KRs) and ene-reductases (ERs) are pivotal enzymes in this context, catalyzing the highly stereoselective reduction of carbonyl groups and carbon-carbon double bonds, respectively. Ene-reductases, belonging to the Old Yellow Enzymes (OYEs) family, are increasingly recognized for their ability to catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones, offering a green alternative to conventional chemical methods that often rely on precious metals. wikidata.org

For instance, the direct asymmetric reduction of (R)- and (S)-carvone using ketoreductases with specific stereopreferences (Prelog or anti-Prelog) has enabled the synthesis of all four possible stereoisomers of carveol (B46549) with varying diastereomeric excesses (de), some exceeding 99%. wikidata.org Similarly, ene-reductases can diastereoselectively reduce (R)- and (S)-carvone to different stereoisomeric dihydrocarvones. Subsequent asymmetric reduction of these dihydrocarvone isomers by ketoreductases provides access to all eight stereoisomeric dihydrocarveols, with diastereomeric excess (de) values reaching up to 95%. wikidata.org

A notable example involves a recombinant enoate reductase, LacER from Lactobacillus casei, which efficiently catalyzes the reduction of (R)-carvone and (S)-carvone to (2R,5R)-dihydrocarvone and (2R,5S)-dihydrocarvone, respectively, with high de values (99% and 86%). These dihydrocarvone intermediates can then be further reduced to dihydrocarveols by carbonyl reductases, such as those from Sporobolomyces salmonicolor (SSCR) or Candida magnolia (CMCR). For example, the combination of LacER and CMCR as catalysts can exclusively convert (R)-carvone into (1S,2R,5R)-dihydrocarveol with over 99% conversion and greater than 99% de.

The following table summarizes some key enzymatic reductions:

| Enzyme Type | Substrate | Product | Conversion (%) | Diastereomeric Excess (de) (%) | Reference |

| Ketoreductases | (R)-Carvone | Carveol stereoisomers | - | Up to >99 | wikidata.org |

| Ene-reductases | (R)-Carvone | (2R,5R)-Dihydrocarvone | - | 99 | |

| Ene-reductases | (S)-Carvone | (2R,5S)-Dihydrocarvone | - | 86 | |

| Carbonyl Reductases (CMCR, SSCR) | (2R,5R)-Dihydrocarvone | (1S,2R,5R)-Dihydrocarveol | 99 | 99 |

Stereodivergent Synthesis of Dihydrocarveol (B1210190) Stereoisomers

Stereodivergent synthesis is an advanced extension of asymmetric synthesis aimed at producing all possible stereoisomers of chiral compounds with high conversion and selectivity. This approach is particularly valuable for compounds like dihydrocarveol, which possess multiple chiral centers, leading to a complex array of stereoisomers.

A significant achievement in this area is the stereodivergent synthesis of all eight stereoisomers of dihydrocarveol using a two-enzyme system. wikidata.org This methodology typically involves two sequential enzymatic steps. Initially, (4R)- and (4S)-carvone are reduced by ene-reductases to yield four stereoisomeric dihydrocarvones with conversions exceeding 99% and de values ranging from 93% to 96%. Subsequently, these dihydrocarvone intermediates are further reduced by ketoreductases to provide access to the eight stereoisomeric dihydrocarveols, achieving de values up to 95%. wikidata.org This biocatalytic strategy benefits from mild reaction conditions, high efficiency, and environmental friendliness, making it an effective route for stereodivergent synthesis.

Whole-Cell Biocatalysis for Dihydrocarveol Production

Whole-cell biocatalysis utilizes intact microbial cells as catalysts, offering several advantages, including the ability to perform multi-step reactions, efficient cofactor regeneration, and high regio- and stereoselectivity under mild conditions. This approach is often more cost-effective than using isolated enzymes due to reduced purification steps.

Various microorganisms have been explored for the whole-cell biotransformation of carvone enantiomers into dihydrocarveols and dihydrocarvones. For instance, Cryptococcus gastricus has been optimized for the asymmetric bioreduction of (4S)-carvone. Similarly, Mucor circinelloides culture has been shown to transform (4S)-(+)-carvone, yielding primarily (1R,4S)-dihydrocarvone (75% after 4 hours), along with smaller quantities of other diastereoisomeric dihydrocarvones and dihydrocarveols.

Plant-mediated biotransformations also represent a form of whole-cell biocatalysis. Studies have demonstrated the utility of comminuted plant materials, such as potato, carrot, and apple, as efficient biocatalysts for the stereoselective reduction of carvone. For example, the enzymatic system of potato can transform (4R)-(-)-carvone into (1R,4R)- and (1S,4R)-dihydrocarvones, and (1R,2R,4R)-dihydrocarveol, with high conversion (92%). Carrot, as a biocatalyst, yielded (1R,4R)-(+)-dihydrocarvone with 100% diastereomeric excess, albeit with lower conversion (17%). The biotransformation of (4S)-(+)-carvone by various plant systems produced (1R,4S)- and (1S,4S)-dihydrocarvones and dihydrocarveols, with complete substrate conversion observed when using potato.

Enzymatic Transformations of Carvone and Dihydrocarvone Precursors

The enzymatic transformation of carvone and dihydrocarvone precursors into this compound typically involves a sequence of reduction steps. Carvone, an α,β-unsaturated ketone, can undergo two main enzymatic reductions: the saturation of its carbon-carbon double bond in the cyclohexene (B86901) ring and the reduction of its carbonyl group.

Ene-reductases are responsible for the reduction of the C=C double bond in carvone, leading to dihydrocarvone. This step is often highly stereoselective. For example, Pseudomonas ovalis showed high stereoselectivity, yielding (1S,4S)-dihydrocarvone with 93% diastereomeric excess from (4S)-(+)-carvone. Subsequent reduction of the carbonyl group in dihydrocarvone to dihydrocarveol is catalyzed by ketoreductases or carbonyl reductases. wikidata.org

Microorganisms like Rhodococcus erythropolis DCL14 are capable of metabolizing carvone, dihydrocarvone, and dihydrocarveol as sole carbon and energy sources. This bacterium contains enzymatic activities such as (dihydro)carveol dehydrogenase, which converts carveol to carvone, and carvone reductase, which reduces the C=C double bond of carvone to dihydrocarvone. Studies with Pseudomonas fragi IFO 3458 showed that (-)-carvone (B1668593) was rapidly converted through (+)-dihydrocarvone to this compound. Interestingly, (+)-carvone was initially converted to (-)-isodihydrocarvone, which then underwent epimerization to (-)-dihydrocarvone before being hydrogenated to dihydrocarveols.

Chemical Synthesis Pathways

While biocatalytic methods offer significant advantages, chemical synthesis pathways continue to be explored, particularly for novel transformations that may not be readily achievable enzymatically or for developing complementary strategies.

Carbon-Carbon Bond Scission Methodologies

Carbon-carbon (C-C) bond scission, traditionally viewed as decomposition, has emerged as a powerful and unconventional strategy for restructuring complex organic molecules and synthesizing valuable intermediates. This approach allows for the defunctionalization and remodeling of chiral carbon skeletons, offering new avenues for molecular diversification.

One prominent methodology involves ozonolysis-based dealkenylative functionalization, particularly effective for cleaving isopropenyl groups. The process typically begins with the ozonolysis of alkenes in methanol, generating α-methoxyhydroperoxides. Following the removal of excess ozone, a single-electron transfer (SET) reduction is initiated by a transition metal, such as iron(II) sulfate (B86663) heptahydrate. This reduction forms an alkoxyl radical, which then undergoes rapid β-scission, yielding a carbon-centered free radical and an ester group. The resulting alkyl radical can then be selectively terminated by various radicophiles, leading to remodeled chiral molecules.

In the context of this compound, this methodology has been applied. For example, zinc-mediated reduction of a TEMPO adduct derived from this compound, in the presence of acetic acid, produced the corresponding alcohol rather than a ketone. This highlights the potential of C-C bond scission to introduce new functionalities and modify existing structures in a controlled manner, offering a unique approach to synthesizing derivatives or new compounds from complex starting materials.

Conversion from Related Monoterpenoids (e.g., Carvone, Piperitone)

The conversion of readily available monoterpenoids, particularly carvone and piperitone (B146419), represents a key strategy for the synthesis of this compound and its stereoisomers. These transformations often employ biocatalytic systems, which offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Conversion from Carvone: Carvone is a widely studied precursor for dihydrocarveol due to its structural similarity and commercial availability. Various microbial and enzymatic systems have been explored for its reduction.

Microbial Biotransformation:

Pseudomonas ovalis, strain 6-1, has been shown to convert (-)-carvone into this compound via (+)-dihydrocarvone as an intermediate. Conversely, (+)-carvone is converted to other isomers such as (-)-isodihydrocarvone, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol. nih.govpolimi.it

Hylocereus undatus (pitaya or dragon fruit) shoots can biotransform (R)-(-)-carvone, yielding n-dihydrocarveol as a main product (13.47%), alongside minor amounts of trans-carveol and iso-dihydrocarveol. Similarly, the biotransformation of (S)-(+)-carvone by Hylocereus undatus results in a mixture including dihydrocarveol (5.74%). In these biotransformations, the carbonyl group is typically reduced first, followed by the reduction of the double bond. sci-hub.sethieme-connect.com

Filamentous fungi, such as Diplogelasinospora grovesii, have demonstrated the ability to produce dihydrocarveol from carvone with an efficiency of 71%. acs.org Other fungi, including Fusarium sulphureum and F. solani var. coeruleum, primarily form isodihydrocarvone, isodihydrocarveol, and neoiso-dihydrocarveol from (4S)-(+)-carvone. acs.org

Epicoccum sorghinum, a filamentous fungus, has been successfully used for the bioreduction of (4R)-(-)-carvone, yielding (1R,2S,4R)-neodihydrocarveol as the major compound with a diastereomeric excess greater than 99% and a 65% yield after 18 hours of reaction. sci-hub.se

Enzymatic Reduction:

A highly effective enzymatic approach involves the sequential or one-pot reduction of carvone using a combination of enoate reductase (ER) and carbonyl reductase (CR) enzymes. For instance, a recombinant enoate reductase LacER from Lactobacillus casei can reduce (R)-carvone to (2R,5R)-dihydrocarvone with 99% diastereomeric excess (de). This intermediate can then be further reduced to dihydrocarveols by carbonyl reductases such as SSCR from Sporobolomyces salmonicolor or CMCR from Candida magnolia. When LacER is combined with CMCR, (R)-carvone is almost exclusively converted into (1S,2R,5R)-dihydrocarveol with over 99% conversion and >99% de. This "stereodivergent synthesis" approach, using two enzymes, has enabled the access to all eight stereoisomers of dihydrocarveol from enantiomeric carvones, achieving de values up to 95%. thieme-connect.com

Conversion from Piperitone: Piperitone is another monoterpenoid that can serve as a precursor for dihydrocarveol.

A method for producing carveol and dihydrocarveol from piperitone was outlined in the Indian Journal of Chemistry in 1975 by Mistra.

Biotransformation studies have also explored the conversion of piperitone by yeasts and yeast-like fungi, although the conversion of piperitone to dihydrocarveol has been noted to be weak in some contexts. acs.org

The following table summarizes key conversions from carvone to dihydrocarveol isomers:

| Precursor Compound | Biocatalyst/Enzyme System | Main Dihydrocarveol Product(s) | Conversion/Yield/Diastereomeric Excess (de) | Reference |

| (-)-Carvone | Pseudomonas ovalis, strain 6-1 | This compound (via (+)-dihydrocarvone) | Not specified | nih.govpolimi.it |

| (R)-(-)-Carvone | Hylocereus undatus shoots | n-Dihydrocarveol | 13.47% yield | sci-hub.sethieme-connect.com |

| (S)-(+)-Carvone | Hylocereus undatus shoots | Dihydrocarveol | 5.74% yield | sci-hub.sethieme-connect.com |

| (R)-Carvone | LacER + CMCR (enzymatic) | (1S,2R,5R)-Dihydrocarveol | >99% conversion, >99% de | |

| (S)-Carvone | LacER + SSCR/CMCR (enzymatic) | (1S,2R,5S)-Dihydrocarveol (major product, lower de) | Not specified | |

| Carvone | Diplogelasinospora grovesii | Dihydrocarveol | 71% efficiency | acs.org |

| (4R)-(-)-Carvone | Epicoccum sorghinum + [BMIM][BF4] (ionic liquid) | (1R,2S,4R)-Neodihydrocarveol | 65% yield, >99% de | sci-hub.se |

Chiral Auxiliary-Mediated Approaches for Enantiomer Separation

Chiral auxiliary-mediated approaches are a classical strategy in asymmetric synthesis and enantiomer separation. This methodology typically involves the temporary covalent attachment of a chiral auxiliary to a racemic mixture or a prochiral substrate. This attachment creates diastereomeric adducts, which possess different physical properties (e.g., solubility, melting point, chromatographic retention times) and can therefore be separated by conventional methods like crystallization or chromatography. Once separated, the chiral auxiliary is cleaved, regenerating the desired enantiomerically pure compound and allowing for the recovery and reuse of the auxiliary. nih.gov

While the general principles of chiral auxiliary-mediated separation are well-established and applied to various compounds, direct and specific examples detailing the use of traditional stoichiometric chiral auxiliaries for the synthesis or resolution of this compound are not widely reported in the current literature. nih.govpolimi.it

Instead, for the preparation of enantiomerically pure dihydrocarveols, the most prominent and advanced synthetic methodologies extensively leverage biocatalysis . As discussed in section 3.2.2, enzymatic systems, particularly those involving ene-reductases and ketoreductases, have emerged as highly effective tools for the stereoselective synthesis of various dihydrocarveol stereoisomers, achieving high enantiomeric excess (ee) and diastereomeric excess (de). thieme-connect.com These biocatalytic approaches offer advantages such as high selectivity, mild reaction conditions, and often environmentally friendly processes, making them a preferred route for obtaining chiral terpenoid derivatives like dihydrocarveol. sci-hub.se For instance, stereodivergent enzymatic syntheses have been developed to access all eight possible stereoisomers of dihydrocarveol with high diastereomeric purity, demonstrating the power of biocatalysis in this field. thieme-connect.com

Biosynthesis, Metabolism, and Environmental Fate of Dihydrocarveol

Plant-Mediated Biotransformations

Plant enzymatic systems are recognized as efficient biocatalysts for the stereoselective reduction of ketones and double bonds, leading to the formation of dihydrocarveol (B1210190) from precursors like carvone (B1668592) thegoodscentscompany.com. Studies have demonstrated the ability of various plant materials to facilitate these biotransformations.

For instance, comminuted plant materials from vegetables such as potato (Solanum tuberosum L.) and carrot (Daucus carota L.), as well as fruits like apple (Malus pumila L.) and pear (Pyrus communis L.), have been successfully utilized to transform carvone enantiomers into dihydrocarveols and dihydrocarvones thegoodscentscompany.com. Specifically, (4R)-(-)-carvone can be transformed into (1R,2R,4R)-dihydrocarveol thegoodscentscompany.comnih.gov. Similarly, (4S)-(+)-carvone is transformed into various dihydrocarvones and dihydrocarveols by these biocatalysts thegoodscentscompany.com. Complete substrate conversion has been observed when using potato as a biocatalyst thegoodscentscompany.com.

A recent study exploring the biotransformation potential of Hylocereus undatus (pitaya or dragon fruit) shoots also demonstrated the conversion of carvone enantiomers. For (R)-(-)-carvone, the main transformation product was n-dihydrocarveol, accounting for 13.47% of the products, with minor amounts of trans-carveol (2.09%) and iso-dihydrocarveol (0.71%) also observed. Biotransformation of the (S)-isomer resulted in a mixture including dihydrocarveol (5.74%), trans-carveol (0.64%), cis-carveol (6.43%), and trans-dihydrocarvone (4.43%) uni.lufishersci.ca. This study noted a reaction pathway where the carbonyl group was reduced first, followed by the reduction of the double bond uni.lufishersci.ca.

Another notable biotransformation involves baker's yeast, which can mediate the reduction of (4S)-(+)-carvone in an aqueous monophasic system to yield (1R,2R,4S)-iso-dihydrocarveol as the main product, with high diastereoisomeric excess (>99%) lipidmaps.org. The conversion rates for (1R,2R,4S)-iso-dihydrocarveol ranged from 2.5% to 52.7%, significantly influenced by temperature and pH lipidmaps.org.

The general pathway often involves the initial reduction of the double bond in the carvone ring to form dihydrocarvone, followed by the reduction of the carbonyl group to yield dihydrocarveol thegoodscentscompany.comtcichemicals.com. However, the specific course of biotransformation can vary depending on the plant enzymatic system used tcichemicals.com.

Table 1: Plant-Mediated Biotransformations of Carvone to Dihydrocarveol and Related Products

| Substrate Enantiomer | Biocatalyst | Main Dihydrocarveol Product (Isomer) | Conversion/Yield | Diastereomeric Excess (d.e.) | Reference |

| (4R)-(-)-Carvone | Potato | (1R,2R,4R)-dihydrocarveol | High conversion | Not specified | thegoodscentscompany.comnih.gov |

| (4R)-(-)-Carvone | Pitaya | n-dihydrocarveol (13.47%) | ~17% total yield | Not specified | uni.lufishersci.ca |

| (4S)-(+)-Carvone | Potato | Dihydrocarveols | Complete conversion | Not specified | thegoodscentscompany.com |

| (4S)-(+)-Carvone | Pitaya | Dihydrocarveol (5.74%) | ~17% total yield | Not specified | uni.lufishersci.ca |

| (4S)-(+)-Carvone | Baker's Yeast | (1R,2R,4S)-iso-dihydrocarveol | 2.5-52.7% | >99% | lipidmaps.org |

Environmental Degradation and Persistence

The environmental fate of (-)-dihydrocarveol is largely tied to the degradation pathways of its precursor, carvone, in various environmental matrices.

Abiotic and Biotic Degradation Processes in Soil

In soil environments, this compound has been identified as a degradation product of carvone nih.govnih.govwikipedia.org. Research indicates that the presence of dihydrocarveol in soil is primarily due to bio-transformation by soil microorganisms nih.gov. Its detection in non-sterilized soil samples, and its rare presence under anaerobic and sterilized conditions, strongly support the predominant role of microbial activity in its formation and subsequent degradation nih.gov.

Table 2: Dihydrocarveol Concentration in Soil

| Environmental Matrix | Compound Detected | Maximum Concentration | Time to Maximum Concentration | Persistence | Primary Degradation Mechanism | Reference |

| Soil | Dihydrocarveol | ≤0.067 mg/kg | 24 hours | Not persistent (undetectable after 96h) | Biotransformation by soil microorganisms | nih.govnih.govwikipedia.org |

Photolysis and Transformation Products in Aqueous Environments

While carvone, the precursor to dihydrocarveol, is known to undergo photolysis in aqueous solutions, forming products like carvone camphor (B46023) under light irradiation nih.govnih.govwikipedia.org, direct detailed information on the photolysis and specific transformation products of this compound in aqueous environments is less extensively documented in the provided research.

The degradation of carvone in water exposed to light primarily yields carvone camphor nih.govnih.govwikipedia.org. Although dihydrocarveol is detected in soil, its direct formation or degradation via photolysis in aqueous solutions from carvone is not explicitly stated as a primary pathway in the same manner as carvone camphor nih.gov. General mechanisms for monoterpenes in the atmosphere suggest that they can undergo photochemical degradation, leading to various oxygenated products which may eventually be transported to soils via precipitation hestia.earth. However, this is a broader environmental fate description for monoterpenes and not specific to the direct photolysis of this compound in water.

Biological Activities and Pharmacological Investigations

Anti-inflammatory Properties and Underlying Mechanisms

The anti-inflammatory potential of (-)-dihydrocarveol has been investigated, particularly concerning its ability to modulate the production of inflammatory mediators.

Studies have shown that this compound significantly decreases lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages. LPS is recognized as a potent activator of the innate immune response, initiating a robust inflammatory cascade in macrophage-like RAW 264.7 cells, characterized by the upregulation of nitric oxide and other pro-inflammatory cytokines easychem.orgnih.gov. The ability of this compound to reduce NO production suggests its potential in mitigating inflammatory responses nih.govresearchgate.netwikipedia.orgatamanchemicals.com.

In a comparative analysis of limonene-derived monoterpenoids, this compound demonstrated a measurable anti-inflammatory effect by reducing LPS-induced NO production. Its potency was quantified through IC50 values, placing it within a spectrum of activity relative to other structurally similar compounds. The order of potency for decreasing LPS-induced NO production among tested monoterpenoids was established as: (S)-(+)-carvone > (R)-(-)-carvone > (+)-dihydrocarveol > (S)-8-hydroxycarvotanacetone > (R)-8-hydroxycarvotanacetone > (+)-dihydrocarvone > (-)-carveol (B6331534) > this compound > (S)-(-)-pulegone nih.govresearchgate.netwikipedia.orgatamanchemicals.comnih.gov. This ranking indicates that while this compound possesses anti-inflammatory activity, other monoterpenoids, particularly carvone (B1668592) enantiomers, exhibit higher potency in this specific assay. Structural features, such as an oxygenated group at C6 conjugated to a double bond at C1 and an isopropenyl group with S configuration at C4, were identified as major determinants for activity and potency in these compounds nih.govresearchgate.netwikipedia.orgatamanchemicals.com.

Table 1: Comparative Potency of Monoterpenoids in Decreasing LPS-Induced NO Production

| Compound | Relative Potency Ranking (Decreasing NO Production) |

| (S)-(+)-Carvone | 1st (Most Potent) |

| (R)-(-)-Carvone | 2nd |

| (+)-Dihydrocarveol | 3rd |

| (S)-8-Hydroxycarvotanacetone | 4th |

| (R)-8-Hydroxycarvotanacetone | 5th |

| (+)-Dihydrocarvone | 6th |

| (-)-Carveol | 7th |

| This compound | 8th |

| (S)-(-)-Pulegone | 9th (Least Potent) |

Modulation of Lipopolysaccharide-Induced Nitric Oxide Production

Antimicrobial Efficacy

This compound, often found as a component of essential oils, has been implicated in various antimicrobial activities against bacteria, fungi, and yeasts.

Essential oils containing this compound have demonstrated antibacterial properties. For instance, Mentha spicata essential oil, which includes cis-dihydrocarveol (at 1.43%), exhibited moderate antibacterial activity against a range of test microorganisms nih.govatamanchemicals.comuni.lu. Generally, Gram-positive bacteria showed greater susceptibility to M. spicata essential oil compared to Gram-negative bacteria nih.govatamanchemicals.comuni.lu. Notably, Listeria monocytogenes, a Gram-positive food-borne pathogen, was found to be highly sensitive to M. spicata essential oil, with an inhibition zone of 22 mm and minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 2.5 µL/mL nih.govatamanchemicals.comuni.lu. Furthermore, dihydrocarveol (B1210190) acetate, another derivative, was identified in Ferula vesceritensis essential oil, which showed strong antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia, encompassing both Gram-positive and Gram-negative strains bmrb.io.

Table 2: Antibacterial Activity of Mentha spicata Essential Oil (containing cis-Dihydrocarveol)

| Microorganism (Type) | Inhibition Zone (mm) | MIC (µL/mL) | MBC (µL/mL) |

| Listeria monocytogenes (Gram-positive) | 22 | 2.5 | 2.5 |

| Other tested microorganisms | Moderate activity | N/A | N/A |

Note: Specific data for other microorganisms were not provided in the source, only general moderate activity.

The antifungal and anti-yeast activities of dihydrocarveol have also been explored. It has been tested against molds such as Penicillium roqueforti, where it showed limited effectiveness in extending the shelf-life of water-in-oil emulsions when compared to sorbate (B1223678) nih.gov. However, patent literature indicates that dihydrocarveol possesses anti-yeast and anti-fungal activity nih.gov. Black pepper, which contains dihydrocarveol, is also recognized for its antifungal properties uni.lu. A related compound, carveol (B46549), has been shown to effectively kill both yeast and fungi, and methods for producing carveol and dihydrocarveol have been outlined in patents .

While specific mechanisms for this compound are still under investigation, the antimicrobial action of monoterpenoids and essential oil components, to which it belongs, is generally attributed to their ability to disrupt microbial cellular integrity and function easychem.org. Common proposed mechanisms include the modification of cell membrane permeability, leading to leakage of cellular contents easychem.org. This disruption can result in the coagulation of intracellular components and alterations in various intracellular functions, potentially through hydrogen binding of phenolic compounds to enzymes or by modifying cell wall rigidity, thereby compromising cellular integrity easychem.org. For instance, carvacrol, a related monoterpenoid, is known to exert its antimicrobial effects by significantly impacting the structural and functional properties of the cytoplasmic membrane and cell wall fishersci.ca. Furthermore, some resistant bacteria employ mechanisms such as increased cell membrane impermeability or enhanced active efflux pumps, which reduce the intracellular concentration of antimicrobial agents wikipedia.orgfishersci.ca. These general mechanisms provide a framework for understanding how this compound might exert its antimicrobial effects at the cellular level.

Antifungal and Anti-Yeast Effects

Insecticidal and Acaricidal Activities

This compound has demonstrated insecticidal activity. nih.govuni.lu Furthermore, it exhibits acaricidal properties, particularly against house dust mites, including Dermatophagoides farinae and Dermatophagoides pteronyssinus. nih.govnih.gov

Studies evaluating its efficacy have compared this compound with other carvone derivatives and synthetic acaricides like benzyl (B1604629) benzoate. In contact toxicity bioassays, dihydrocarveol showed lower toxicity compared to dihydrocarvone (B1202640), carvone, and spearmint oil against D. farinae and D. pteronyssinus. For instance, dihydrocarvone was significantly more toxic than benzyl benzoate, while dihydrocarveol exhibited higher LD50 values, indicating less potency. nih.govnih.gov

In fumigant toxicity bioassays, dihydrocarveol also showed lower efficacy compared to dihydrocarvone, carvone, and carveol, but was still considered a potential alternative to synthetic acaricides for managing house dust mites when part of spearmint oil and carvone derivatives. nih.govnih.gov

The following table summarizes the acaricidal activities of this compound and related compounds against house dust mites:

| Compound | Contact Toxicity (LD50 µg/cm²) against D. farinae nih.govnih.gov | Contact Toxicity (LD50 µg/cm²) against D. pteronyssinus nih.govnih.gov | Fumigant Toxicity (µg/cm²) against D. farinae nih.govnih.gov | Fumigant Toxicity (µg/cm²) against D. pteronyssinus nih.govnih.gov |

| Dihydrocarvone | 0.95 | 0.88 | 2.73 | 2.16 |

| Carvone | 3.78 | 3.23 | 6.63 | 5.78 |

| Spearmint Oil | 5.16 | 4.64 | 9.55 | 8.10 |

| Carveol | 6.00 | 5.80 | 7.58 | 7.24 |

| This compound | 8.23 | 7.10 | 9.79 | 8.14 |

| Benzyl Benzoate | 7.33 | 6.01 | 11.00 | 10.27 |

Plant Growth Regulatory Effects (e.g., Sprout Inhibition)

While the related compound carvone is recognized as a potato sprout inhibitor, which breaks down into dihydrocarvone and dihydrocarveol, the direct effect of this compound on sprout growth is not definitively concluded in some studies. ontosight.ainih.govatamankimya.com Research involving potato cell suspension cultures indicated that S-carvone was a more potent growth inhibitor, requiring concentrations of 1 mM to inhibit growth, whereas concentrations above 5 mM of dihydrocarveol were needed to achieve a similar effect. nih.gov The continuous conversion of these compounds in suspension cultures made direct comparisons challenging. nih.gov

Despite this, this compound is identified as a degradation product of carvone in soil. atamankimya.com It has also been noted for its phytotoxic activity when present in certain plant essential oils. fishersci.ca

Receptor Interactions and Chemoreception

This compound functions as a monoterpenoid agonist of Transient Receptor Potential Vanilloid-3 (TRPV3) channels. nih.govuni.lu TRPV3 is a thermosensitive ion channel predominantly expressed in the skin and neural tissues, known to be activated by warmth and various monoterpenes, including camphor (B46023). nih.govnih.govnih.govnih.govnih.govnih.gov

Studies have identified this compound among six monoterpenes that are significantly more potent than camphor in activating TRPV3, exhibiting EC50 values up to 16 times lower. nih.govnih.govnih.govnih.gov The presence of a secondary hydroxyl group in the monoterpenoid structure is considered a crucial structural requirement for effective TRPV3 activation. nih.govnih.govnih.govnih.gov Furthermore, prolonged exposure to monoterpenoids, including this compound, can induce agonist-specific desensitization of TRPV3 channels. nih.govnih.gov

The agonistic activity of this compound and other monoterpenes on TRPV3 channels is presented below:

| Compound | EC50 (µM) for TRPV3 Activation nih.govwikipedia.org |

| Carvacrol | 497 |

| Thymol | 860 |

| This compound | 2570 |

| (-)-Carveol | 3030 |

| (+)-Borneol | 3450 |

| Camphor | 6030 |

Human subjects possess the ability to significantly discriminate the optical isomers of dihydrocarveol in forced-choice triangular test procedures. nih.govnih.gov This discriminability is primarily attributed to qualitative differences in odor perception between the enantiomers. nih.govnih.gov

Analysis of structure-activity relationships suggests that the capacity for discriminating enantiomeric odor pairs, such as those of dihydrocarveol, is linked to the combined presence of specific molecular features: an isopropenyl group at the chiral center, a methyl group at the para-position, and/or an oxygen-containing group at the meta-position. nih.govnih.gov Beyond humans, South African fur seals (Arctocephalus pusillus) have also demonstrated the capacity to distinguish between the optical isomers of dihydrocarveol, indicating a surprisingly well-developed olfactory discrimination capability in this marine mammal, comparable to that observed in terrestrial mammals. norman-network.comnih.gov

Agonistic Activity at Transient Receptor Potential Channels (e.g., TRPV3)

Other Predicted Biological Activities

Beyond its specific insecticidal, acaricidal, and receptor interaction profiles, this compound is associated with other predicted biological activities. It has been noted for its anti-inflammatory activity. nih.govuni.lu Additionally, it is reported to possess antimicrobial and antioxidant properties. nih.gov

As a component of various essential oils, this compound contributes to their characteristic fragrance properties and serves as an intermediate in the synthesis of pharmaceuticals. nih.gov It is also naturally occurring in several food items, including dill, pepper (spice), pot marjoram, and wild celery. nih.gov Furthermore, microbial studies have shown that this compound can be metabolized by organisms such as Rhodococcus erythropolis DCL14, where it is oxidized to (iso-)dihydrocarvone. wikidata.org

Structure Activity Relationship Sar Studies

Correlating Stereochemistry with Observed Biological Activities and Olfactory Perception

The stereochemistry of (-)-dihydrocarveol plays a crucial role in its biological and sensory properties. Research indicates that human subjects possess the ability to significantly discriminate between the optical isomers of dihydrocarveol (B1210190). This discriminability is attributed to distinct differences in their odor quality. For instance, while not specifically for dihydrocarveol, the chirality of carvone (B1668592), a related compound, directly impacts its smell, as various olfactory receptors are themselves chiral and interact differently with specific enantiomers. libretexts.org The stereodivergent synthesis of dihydrocarveol and the determination of the absolute configurations of its stereoisomers underscore the importance of these subtle structural variations in eliciting specific biological responses. ontosight.ai

Identification of Key Structural Determinants for Biological Potency and Selectivity

Analysis of structure-activity relationships has provided insights into the key structural determinants that enable the olfactory discrimination of enantiomeric odor pairs, including dihydrocarveol. These determinants involve a combination of specific functional groups and their spatial arrangement within the molecule. The presence of:

An isopropenyl group at the chiral center.

A methyl group at the para-position.

An oxygen-containing group at the meta-position. wikidata.org

These features, either individually or in combination, are crucial for the differential interaction with olfactory receptors, leading to distinct perceptual outcomes. The precise positioning of these groups influences the molecule's ability to bind to and activate specific olfactory receptors, thereby dictating its perceived odor quality and, by extension, its biological selectivity in the olfactory system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of chemical compounds and their biological activities. This methodology is instrumental in predicting the activity of novel compounds and identifying the molecular features that contribute most significantly to a desired biological effect. dergipark.org.trmdpi.com QSAR models can be built using various molecular descriptors, which reflect the topology or physicochemical properties of molecules, and statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression. While QSAR studies are widely applied in drug discovery and the prediction of biological activities for various chemical classes, including terpenoids, specific QSAR models directly predicting the biological activity of this compound were not identified in the conducted research. However, the general principles of QSAR, as applied to related monoterpenes, suggest its potential utility in understanding and predicting the activity of dihydrocarveol derivatives. For example, QSPR (Quantitative Structure-Property Relationship) studies have included dihydrocarveol for predicting properties like GC retention indices, indicating the applicability of such computational methods to this compound class.

Ligand-Receptor Interaction Analysis

Ligand-receptor interaction analysis investigates the molecular mechanisms by which a chemical compound, or ligand, binds to and interacts with a biological receptor to elicit a response. These interactions are characterized by specificity, affinity, and saturation. nih.gov Techniques such as molecular docking and molecular dynamics simulations are commonly employed to model and visualize these interactions at an atomic level, providing insights into binding modes, key residues involved, and the strength of the interaction. figshare.commdpi.com Olfactory receptors, which are crucial for the perception of compounds like this compound, belong to the G protein-coupled receptor (GPCR) family. nih.govphypha.irfrontiersin.org The binding mechanisms between odorant molecules and these olfactory receptors are complex, especially for stereoisomers, and are an active area of research. nih.gov While general methods for analyzing ligand-receptor interactions are well-established and applied to various bioactive molecules and their targets, specific detailed ligand-receptor interaction analyses focusing solely on this compound were not found in the search results. Nevertheless, understanding the general principles of how chiral molecules interact with chiral olfactory receptors is paramount to elucidating the distinct olfactory perceptions of dihydrocarveol stereoisomers.

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Separation and Analysis

Chromatographic methods play a pivotal role in isolating (-)-dihydrocarveol from natural sources or reaction mixtures and in analyzing its composition and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the identification and, in some contexts, quantification of this compound and its related metabolites. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it suitable for analyzing volatile and semi-volatile organic compounds. Dihydrocarveol (B1210190) has been identified using GC-MS in various studies, including those investigating the metabolism of related compounds like carvone (B1668592) guidetomalariapharmacology.orgnorman-network.commpg.de.

In metabolic studies, GC-MS has been instrumental in identifying minor metabolites such as carveol (B46549) and dihydrocarveol, alongside major metabolites like α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid), and 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one (uroterpenolone) guidetomalariapharmacology.org. While GC-MS is effective for qualitative analysis, quantitative data on metabolite excretion may not always be reported guidetomalariapharmacology.org. The technique relies on comparing mass spectral fragmentation patterns and retention times with those of known standards or spectral databases for accurate identification norman-network.comcenmed.com.

Chiral Gas Chromatography (GC) is essential for the separation and assignment of stereoisomers, including enantiomers and diastereomers, of compounds like dihydrocarveol and carveol uni.lu. This technique is critical because chiral compounds, such as this compound, often exhibit different biological activities depending on their specific stereochemical configuration ontosight.aiwikipedia.org.

The principle of chiral GC involves the use of chiral stationary phases (CSPs) within the GC column ontosight.aicenmed.com. These CSPs are designed to interact differently with each enantiomer, forming transient diastereomeric complexes with varying thermodynamic properties and, consequently, different retention times ontosight.ai. Cyclodextrins, for instance, are frequently used as chiral selectors in capillary columns due to their ability to form selective inclusion complexes with chiral analytes ontosight.aiwikipedia.orgcenmed.com. This method allows for the determination of enantiomeric ratios and facilitates the assignment of absolute configurations for known chiral compounds ontosight.ai. High efficiency, rapid separation, and sensitivity are key advantages of using GC for enantiomer separation ontosight.ai.

Column chromatography (CC) and Thin-Layer Chromatography (TLC) are fundamental techniques for the isolation, purification, and purity assessment of this compound from complex mixtures, such as essential oils nih.govfishersci.ienih.gov. In a typical application, this compound, along with other terpenoids like (-)-carvone (B1668593) and (+)-limonene, can be isolated from spearmint oil using silica (B1680970) gel column chromatography fishersci.ienih.gov.

The separation process in column chromatography is based on the differential adsorption and elution of compounds as a solvent system of increasing polarity passes through a stationary phase (e.g., silica gel) fishersci.ie. Less polar compounds elute first, while more polar compounds are retained longer . TLC is frequently used to monitor the progress of the column chromatographic separation, allowing chemists to track the elution of different components and assess the purity of collected fractions nih.gov. For instance, TLC can be used to establish optimal conditions for preparative scale purification and to verify the identity of separated components, often in conjunction with other analytical methods like IR spectroscopy nih.gov.

Chiral Gas Chromatography for Enantiomeric and Diastereomeric Separation

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is indispensable for the comprehensive structure elucidation and absolute configuration determination of this compound guidetomalariapharmacology.orguni.lunih.govresearchgate.netnih.govnih.govwikipedia.org. ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms within the molecule, while ¹³C-NMR reveals the carbon skeleton and the electronic environment of carbon atoms.

In studies involving the biotransformation of related compounds, NMR spectroscopy has been used to confirm the structures of dihydrocarveol and its diastereoisomers, even when they could not be separated by GC nih.gov. For instance, the products of (4R)-dihydrocarvone biotransformation have been characterized using ¹H-NMR and ¹³C-NMR spectral analyses, with data compared to authentic samples or literature uni.lu. Furthermore, ¹³C-NMR, sometimes in combination with ¹H-NMR, can be utilized for the assignment of absolute configuration, especially when appropriate chiral auxiliaries are employed. This allows for a detailed understanding of the molecule's three-dimensional arrangement.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in this compound and confirming its structure fishersci.ienih.govwikipedia.org. IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH) group (typically appearing as a broad absorption band) and carbon-carbon double bonds (C=C) nih.gov. It is often used as an identification test for dihydrocarveol, as indicated in specifications for flavorings. In the context of chromatographic separations, IR analysis is frequently employed to verify the identity of isolated components, providing a rapid and effective means of confirmation fishersci.ienih.gov.

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Elucidation and Absolute Configuration Determination

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are indispensable tools for gaining insights into the structural, electronic, and energetic characteristics of chemical compounds like this compound. These methodologies enable researchers to explore molecular behavior at an atomic level, predict interactions with biological targets, and assess potential pharmacokinetic and toxicological profiles.

Density Functional Theory (DFT) calculations are a widely utilized quantum mechanical approach for investigating the electronic structure, geometry, and reactivity of molecules mdpi.comscielo.org.mx. For compounds structurally related to this compound, such as carvone, DFT calculations have been employed to determine optimized geometries and electronic properties researchgate.netresearchgate.net. Specifically, the B3LYP level with basis sets like 6-311++G(2d,2p) has been used to analyze the electronic properties and chemical activity of similar terpenoids researchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) surface analysis, often performed in conjunction with DFT, provides a visual representation of the charge distribution within a molecule. This analysis helps identify potential sites for electrophilic and nucleophilic attacks, as well as regions involved in hydrogen bonding interactions scielo.org.mxresearchgate.netuctm.edu. For instance, studies on carvone have shown that the oxygen atom typically characterizes electrophilic reactivity, while positive regions on hydrogen atoms indicate possible sites for nucleophilic attack researchgate.net. Although direct DFT and MEP analyses for this compound were not extensively detailed in the search results, the application of these methods to its structural analogs demonstrates their relevance for understanding its electronic landscape and potential interaction sites.

Conformational studies using molecular modeling software and methods are crucial for understanding the three-dimensional structures and flexibility of molecules. These studies are vital as the biological activity of a compound can be highly dependent on its preferred conformations and how it interacts with biological targets. Molecular dynamics (MD) simulations are powerful tools used to explore conformational changes and the dynamic behavior of molecules, including protein-ligand complexes plos.orgmdpi.comacs.org. In the context of biological activity, MD simulations have been applied to study the interaction of dihydrocarveol with the 5-lipoxygenase (5-LOX) enzyme, providing insights into the stability of these interactions within a dynamic environment plos.org.

The Metropolis Monte Carlo (MMC) algorithm is a significant method for exploring the conformational space of small molecules, aiming to identify an ensemble of low-energy conformations that simulate the molecule's flexibility researchgate.netnih.gov. This method leverages the Metropolis criterion to accept or reject new conformations based on their calculated conformational energy, often utilizing force fields such as MMFF94s researchgate.net. MMC offers a more efficient approach compared to systematic grid searches for computing ensemble average values of experimentally accessible parameters, such as Nuclear Overhauser Effect (NOE) effects or 3J coupling constants, which are critical for validating theoretical conformational predictions against experimental data nih.gov. Semiempirical methods, while less computationally intensive than ab initio methods like DFT, also contribute to understanding molecular properties and are part of the broader spectrum of quantum mechanical calculations used in molecular modeling acs.orgnist.gov.

The prediction of biological activity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties using computational tools has become an integral part of modern drug discovery and chemical research walshmedicalmedia.comresearchgate.netmemphis.edu. These in silico methods allow for high-throughput screening and early assessment of compounds, potentially reducing the time and cost associated with experimental validation walshmedicalmedia.comresearchgate.net.

Various computational tools and servers are employed for these predictions:

PASS (Predicted Activity Spectrum for Substances) server: This tool is used to predict the biological activity spectrum of chemical compounds walshmedicalmedia.comnih.gov.

PreADMET server and Discoverygate database browser: These platforms are utilized for comprehensive ADME/T analysis walshmedicalmedia.com.

SwissADME and SwissTargetPrediction: These online platforms are valuable for screening compounds based on oral bioavailability, drug-likeness, and predicting potential biological targets scielo.org.mxmdpi.com.

Molinspiration tool: Used to predict bioactivity scores for various categories, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors semanticscholar.org.

ProTox II webserver: Employed for the analysis of toxicity properties semanticscholar.org.

Dihydrocarveol has been computationally evaluated for its ADME/Tox properties and biological activities. For instance, in a study assessing major spice phytochemicals, dihydrocarveol was predicted to have suitable ADME properties and was classified as "mutagen negative" walshmedicalmedia.comresearchgate.net. Furthermore, dihydrocarveol has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), a pro-inflammatory enzyme, through molecular docking, ADMET analysis, and molecular dynamics simulations plos.orgsemanticscholar.orgnih.gov. This suggests its potential as an anti-inflammatory agent.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict specific ADME properties like human intestinal absorption (HIA), Caco-2 permeability, and protein binding memphis.edu. The continuous development of advanced computational frameworks, including quantum machine learning, further enhances the accuracy and efficiency of ADME/Tox predictions in drug discovery purdue.edu.

Table 1: Computational Predictions for Dihydrocarveol and Related Compounds

| Compound Name | PubChem CID | Predicted ADME Properties | Predicted Mutagenicity | Predicted Biological Activity | Reference |

| This compound | 443163 | Suitable | Negative | 5-LOX inhibitor | plos.orgwalshmedicalmedia.comsemanticscholar.orgresearchgate.netnih.gov |

| Carvone | 7710 | Not specified | Not specified | Precursor to Dihydrocarveol | researchgate.netmdpi.com |

| α-Turmerone | 107572 | Favorable physicochemical | Not specified | 5-LOX inhibitor | plos.orgsemanticscholar.orgnih.gov |

| β-Turmerone | 107573 | Favorable physicochemical | Not specified | 5-LOX inhibitor | plos.orgsemanticscholar.orgnih.gov |

| α-Terpineol | 17100 | Favorable physicochemical | Not specified | 5-LOX inhibitor | plos.orgsemanticscholar.orgnih.gov |

Table 2: Molecular Docking Scores for 5-LOX Inhibition

| Compound Name | Glide Docking Score (kcal/mol) | Binding Affinity | Reference |

| α-Turmerone | -5.90 | High | plos.orgsemanticscholar.orgnih.gov |

| β-Turmerone | -5.70 | High | plos.orgsemanticscholar.orgnih.gov |

| α-Terpineol | -5.65 | High | plos.orgsemanticscholar.orgnih.gov |

| Dihydrocarveol | -5.38 | High | plos.orgsemanticscholar.orgnih.gov |

Applications in Chemical Synthesis and Future Research Directions

Role as Chiral Building Blocks in the Synthesis of Complex Natural Products and Derivatives

(-)-Dihydrocarveol serves as an important chiral building block in the synthesis of complex natural products and their derivatives due to its defined stereochemistry. researchgate.netresearchgate.net This property is crucial for the production of molecules where specific stereoisomers are required for desired biological activity.

A notable advancement in this area is the stereodivergent synthesis of all eight possible stereoisomers of dihydrocarveol (B1210190). This was achieved through a two-step enzymatic reduction process utilizing ketoreductases and ene-reductases. The process involves the asymmetric reduction of (R)- and (S)-carvone to various carveol (B46549) isomers, followed by the further reduction of dihydrocarvone (B1202640) isomers to yield the desired dihydrocarveol stereoisomers with high diastereomeric excesses (up to 95%). researchgate.netresearchgate.net This enzymatic approach offers a sustainable and highly selective alternative to traditional chemical methods. researchgate.netnih.gov

Furthermore, substituted γ-butyrolactones, which are essential chiral building blocks for numerous synthetic products and serve as core structures for many natural compounds and chemical agents, can be synthesized using one-pot, two-enzyme methods. researchgate.net The use of biocatalysis, including whole-cell systems and plant-derived catalysts like Daucus carota roots, is increasingly recognized for its ability to provide high regio- and stereoselectivity under mild conditions, making it a greener approach for synthesizing chiral alcohols that are valuable intermediates for active pharmaceutical ingredients (APIs) and fragrances. researchgate.netnih.govfrontiersin.org

Table 1: Stereodivergent Synthesis of Dihydrocarveol Isomers

| Precursor | Enzyme Type | Product Type | Diastereomeric Excess (de) | Reference |

| (R)-Carvone | Ketoreductases | Carveol Isomers | Up to >99% | researchgate.net |

| (S)-Carvone | Ketoreductases | Carveol Isomers | Up to >99% | researchgate.net |

| Dihydrocarvone Isomers | Ketoreductases | Dihydrocarveol Isomers | Up to 95% | researchgate.net |

Precursor in the Synthesis of Specific Biologically Active Molecules

While direct evidence linking this compound as a precursor specifically for JNK inhibitors in the provided search results is not present, this compound itself possesses various reported biological activities, classifying it as a biologically active molecule. It has demonstrated anti-inflammatory and insecticidal activities, and acts as a monoterpenoid agonist of TRPV3. chemfaces.com Terpenoids, including dihydrocarveol, have long been recognized for their medicinal and pharmacological properties. chemfaces.commdpi.com

The broader utility of dihydrocarveol in the synthesis of biologically active molecules stems from its role as a versatile chiral intermediate. Chiral alcohols, such as dihydrocarveol, are important in the synthesis of diverse pharmaceutical agents. researchgate.netfrontiersin.org For instance, molecular imprinting techniques have explored the use of dihydrocarveol as a template for preparing mimics of various drugs and other biologically active molecules, indicating its structural relevance in molecular recognition and design. google.com

Potential in Renewable Monomer Development

This compound and its related compounds, derived from natural sources, show significant potential in the development of renewable monomers for sustainable polymer applications, particularly for biodegradable polymers. A related natural product, dihydrocarvone, can be oxidized to an epoxylactone. This epoxylactone functions as a multifunctional monomer and cross-linker in ring-opening polymerizations, leading to the synthesis of shape-memory polyesters. acs.orgresearchgate.net

The feasibility of transforming oxygenated cycles, such as those present in dihydrocarveol or dihydrocarvone, into lactones via Baeyer-Villiger oxidation has been demonstrated. These lactones can then be utilized in ring-opening polymerization (ROP) to produce polymers with high molecular weights. researchgate.net This highlights a pathway for converting natural terpenoids into bio-based polymers, contributing to the development of sustainable materials. The broader field of utilizing monoterpenes as polymerization solvents and monomers in polymer chemistry is an active area of research, emphasizing the shift towards renewable resources for material science. acs.org

Emerging Research Areas and Unexplored Aspects in Dihydrocarveol Research

Emerging research areas for this compound focus on leveraging its natural origin and chiral properties for sustainable and novel applications. One significant aspect is the continued exploration of biocatalysis for its synthesis and modification. The use of whole-cell systems and plant-mediated biotransformations, such as those involving Daucus carota (carrot) roots, offers environmentally friendly routes to produce chiral alcohols like dihydrocarveol with high regio- and stereoselectivity. nih.govsemanticscholar.org This approach reduces reliance on harsh chemical reagents and energy-intensive processes. nih.gov

Further research is also directed towards understanding the environmental fate and degradation pathways of carvone (B1668592) and its metabolites, including dihydrocarveol. Studies using techniques like GC-MS have identified dihydrocarveol as a degradation product of carvone, primarily through microbial biotransformation in soil. mdpi.comresearchgate.net This understanding is crucial for environmental management and predicting the persistence of these compounds. mdpi.com

Additionally, the potential of dihydrocarveol as a component in essential oils warrants further investigation into its synergistic effects with other compounds and the discovery of novel bioactive properties. mdpi.comsciencepublishinggroup.com The broader context of valorizing agro-industrial and marine food waste through clean extraction technologies, such as supercritical fluid extraction and pressurized liquids, also presents opportunities for the sustainable recovery and application of compounds like dihydrocarveol. mdpi.com